molecular formula C18H17N3O2 B4535126 N-(4-ethoxyphenyl)-N'-3-quinolinylurea

N-(4-ethoxyphenyl)-N'-3-quinolinylurea

Cat. No. B4535126
M. Wt: 307.3 g/mol
InChI Key: IUHSIPSXFGQOME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-ethoxyphenyl)-N'-3-quinolinylurea often involves complex reactions, including Friedel–Crafts reactions, cyclization processes, and the use of protective groups for phenolic hydroxy. For instance, Mizuno et al. (2006) detailed efficient syntheses of related metabolites through a simplified synthetic route involving methanesulfonyl as a protective group, showcasing the intricacies of synthesizing quinoline derivatives with high yields (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-ethoxyphenyl)-N'-3-quinolinylurea features complex arrangements and bonds. Sakurai et al. (2010) discussed the crystal structure of a related compound, highlighting the intramolecular N—H⋯O hydrogen bond that results in a planar conformation for the biuret unit and an overall propeller-like structure due to the orientation of benzene rings (Sakurai et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving N-(4-ethoxyphenyl)-N'-3-quinolinylurea derivatives can exhibit unique behaviors under specific conditions. Tolkunov et al. (2004) highlighted an anomalous Beckmann reaction in a series of oximes, showing unexpected synthetic pathways and the formation of novel compounds through cyclization and the use of polyphosphoric acid (Tolkunov et al., 2004).

Physical Properties Analysis

The physical properties of compounds similar to N-(4-ethoxyphenyl)-N'-3-quinolinylurea, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. The research by Wen et al. (2006) provides insights into the crystal packing and planarity of a closely related compound, which is essential for predicting solubility and reactivity (Wen et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming bonds, are vital for comprehensively understanding N-(4-ethoxyphenyl)-N'-3-quinolinylurea and its derivatives. Studies like that of Alagarsamy and Murugesan (2007), which explored the synthesis and evaluation of novel quinazolin-4(3H)-ones for their analgesic and anti-inflammatory properties, demonstrate the diverse chemical behavior and potential bioactivity of these compounds (Alagarsamy & Murugesan, 2007).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-16-9-7-14(8-10-16)20-18(22)21-15-11-13-5-3-4-6-17(13)19-12-15/h3-12H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSIPSXFGQOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-quinolin-3-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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